molecular formula C137H212N40O31S B1495356 (D-Lys16)-ACTH (1-24) (human, bovine, rat) CAS No. 494750-52-6

(D-Lys16)-ACTH (1-24) (human, bovine, rat)

Cat. No. B1495356
CAS RN: 494750-52-6
M. Wt: 2947.5 g/mol
InChI Key: LGHTZZJFZQGIRU-YSRPLTKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Lys16)-ACTH (1-24) is a peptide hormone that belongs to the family of melanocortins. It is a fragment of the adrenocorticotropic hormone (ACTH) and is known to have potent anti-inflammatory and immunomodulatory effects. This peptide has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

(D-Lys16)-ACTH ((D-Lys16)-ACTH (1-24) (human, bovine, rat)) exerts its anti-inflammatory and immunomodulatory effects by binding to melanocortin receptors (MCRs) on immune cells. This binding activates a signaling cascade that leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, (D-Lys16)-ACTH ((D-Lys16)-ACTH (1-24) (human, bovine, rat)) has been shown to reduce the migration of immune cells to sites of inflammation.
Biochemical and Physiological Effects
(D-Lys16)-ACTH ((D-Lys16)-ACTH (1-24) (human, bovine, rat)) has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while increasing the levels of anti-inflammatory cytokines such as IL-10. Additionally, (D-Lys16)-ACTH ((D-Lys16)-ACTH (1-24) (human, bovine, rat)) has been shown to reduce oxidative stress and promote tissue repair.

Advantages and Limitations for Lab Experiments

One advantage of using (D-Lys16)-ACTH ((D-Lys16)-ACTH (1-24) (human, bovine, rat)) in lab experiments is its potent anti-inflammatory and immunomodulatory effects. This makes it a useful tool for studying the role of inflammation and immune cells in various diseases. However, one limitation of using (D-Lys16)-ACTH ((D-Lys16)-ACTH (1-24) (human, bovine, rat)) is its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for research on (D-Lys16)-ACTH ((D-Lys16)-ACTH (1-24) (human, bovine, rat)). One direction is to investigate its potential therapeutic applications in other diseases such as cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, particularly its effects on specific immune cell types. Additionally, there is a need for further research on the optimal dosing and administration of (D-Lys16)-ACTH ((D-Lys16)-ACTH (1-24) (human, bovine, rat)) for therapeutic use.

Synthesis Methods

(D-Lys16)-ACTH ((D-Lys16)-ACTH (1-24) (human, bovine, rat)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.

Scientific Research Applications

(D-Lys16)-ACTH ((D-Lys16)-ACTH (1-24) (human, bovine, rat)) has been studied for its potential therapeutic applications in various diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C137H212N40O31S/c1-76(2)110(128(201)155-72-107(182)157-89(32-15-19-54-139)115(188)159-90(33-16-20-55-140)116(189)160-92(36-22-57-150-135(143)144)117(190)165-97(38-24-59-152-137(147)148)132(205)176-61-26-40-105(176)127(200)174-112(78(5)6)129(202)164-91(34-17-21-56-141)121(194)172-111(77(3)4)130(203)170-102(66-81-44-48-85(181)49-45-81)133(206)177-62-27-41-106(177)134(207)208)173-126(199)104-39-25-60-175(104)131(204)96(35-12-9-18-53-138)158-108(183)71-154-114(187)100(67-82-69-153-88-31-14-13-30-86(82)88)168-118(191)93(37-23-58-151-136(145)146)161-122(195)99(64-79-28-10-8-11-29-79)167-124(197)101(68-83-70-149-75-156-83)169-119(192)94(50-51-109(184)185)162-120(193)95(52-63-209-7)163-125(198)103(74-179)171-123(196)98(166-113(186)87(142)73-178)65-80-42-46-84(180)47-43-80/h8,10-11,13-14,28-31,42-49,69-70,75-78,87,89-106,110-112,153,178-181H,9,12,15-27,32-41,50-68,71-74,138-142H2,1-7H3,(H,149,156)(H,154,187)(H,155,201)(H,157,182)(H,158,183)(H,159,188)(H,160,189)(H,161,195)(H,162,193)(H,163,198)(H,164,202)(H,165,190)(H,166,186)(H,167,197)(H,168,191)(H,169,192)(H,170,203)(H,171,196)(H,172,194)(H,173,199)(H,174,200)(H,184,185)(H,207,208)(H4,143,144,150)(H4,145,146,151)(H4,147,148,152)/t87-,89-,90+,91+,92-,93-,94-,95-,96+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,110-,111-,112-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHTZZJFZQGIRU-YSRPLTKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C137H212N40O31S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2947.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(D-Lys16)-ACTH (1-24) (human, bovine, rat)

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